

Solubility Profile of 2,3-Dimethylbenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Dimethylbenzoic acid

Cat. No.: B195844

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **2,3-dimethylbenzoic acid** in water and common organic solvents. While specific quantitative solubility data for this compound is limited in publicly available literature, this document consolidates the existing qualitative information, presents solubility data for structurally analogous compounds, and offers detailed experimental protocols to enable researchers to determine its solubility for their specific applications.

Introduction to 2,3-Dimethylbenzoic Acid

2,3-Dimethylbenzoic acid, also known as hemellitic acid, is an aromatic carboxylic acid with the chemical formula $(CH_3)_2C_6H_3COOH$.^[1] Its structure consists of a benzene ring substituted with a carboxylic acid group and two methyl groups at positions 2 and 3.^[1] This substitution pattern influences its physicochemical properties, including its solubility in various media. Understanding the solubility of **2,3-dimethylbenzoic acid** is critical for a range of applications, including organic synthesis, purification, formulation development, and as an intermediate in the pharmaceutical industry.^[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of **2,3-dimethylbenzoic acid** is provided in the table below. These properties are essential for understanding its solubility behavior.

Property	Value	Reference
CAS Number	603-79-2	[2]
Molecular Formula	C ₉ H ₁₀ O ₂	[1]
Molecular Weight	150.17 g/mol	[1]
Appearance	White to off-white crystalline powder	[2] [3]
Melting Point	144-146 °C	[2]
Boiling Point	281.5 ± 9.0 °C at 760 mmHg	[2]
pKa	3.771 (at 25°C)	[4]
LogP (Octanol/Water)	2.8	[1]

Solubility Data

Qualitative Solubility of 2,3-Dimethylbenzoic Acid

Direct quantitative solubility data for **2,3-dimethylbenzoic acid** is scarce. However, one source describes it as "very soluble" in water. Purification methods suggest it can be crystallized from ethanol, indicating good solubility in this solvent at elevated temperatures.[\[5\]](#)

Quantitative Solubility of Structurally Similar Compounds

To provide a practical reference for researchers, the following table summarizes the solubility of benzoic acid and other dimethylbenzoic acid isomers in various solvents. The solubility of **2,3-dimethylbenzoic acid** is expected to be influenced by the position of the methyl groups, which can affect crystal lattice energy and interactions with solvent molecules.

Compound	Solvent	Temperature (°C)	Solubility (g/100g of solvent)
Benzoic Acid	Water	25	0.34
Benzoic Acid	Ethanol	25	45.5
Benzoic Acid	Acetone	25	55.6
Benzoic Acid	Toluene	25	11.9
3,4-Dimethylbenzoic Acid	Ethanol	15	7.82 (mole fraction x10 ²)

Note: This data is provided for comparative purposes. The actual solubility of **2,3-dimethylbenzoic acid** may vary.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols are recommended. The equilibrium solubility (shake-flask) method is a gold-standard technique for determining thermodynamic solubility.

Equilibrium Solubility Determination (Shake-Flask Method)

This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

Materials and Equipment:

- **2,3-Dimethylbenzoic acid** (high purity)
- Selected solvents (analytical grade)
- Analytical balance (± 0.1 mg)
- Thermostatic shaker or orbital incubator

- Vials with screw caps
- Centrifuge
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
- Syringe filters (chemically compatible with the solvent)

Procedure:

- Sample Preparation: Add an excess amount of solid **2,3-dimethylbenzoic acid** to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
- Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette. To avoid precipitation, immediately dilute the aliquot with a known volume of a suitable solvent in which **2,3-dimethylbenzoic acid** is freely soluble.
- Quantification: Analyze the concentration of **2,3-dimethylbenzoic acid** in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
- Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Analytical Method for Quantification: HPLC-UV

Chromatographic Conditions (Example):

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH and ensure the analyte is in its neutral form). The exact ratio should be optimized for good peak shape and retention time.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μ L
- Detection Wavelength: Determined from the UV-Vis spectrum of **2,3-dimethylbenzoic acid** (typically around the λ_{max}).
- Column Temperature: 25 °C

Procedure:

- Standard Preparation: Prepare a series of standard solutions of **2,3-dimethylbenzoic acid** of known concentrations in the mobile phase.
- Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
- Sample Analysis: Inject the diluted sample from the solubility experiment and determine its concentration from the calibration curve.

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows for determining the solubility of **2,3-dimethylbenzoic acid**.

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for equilibrium solubility determination.

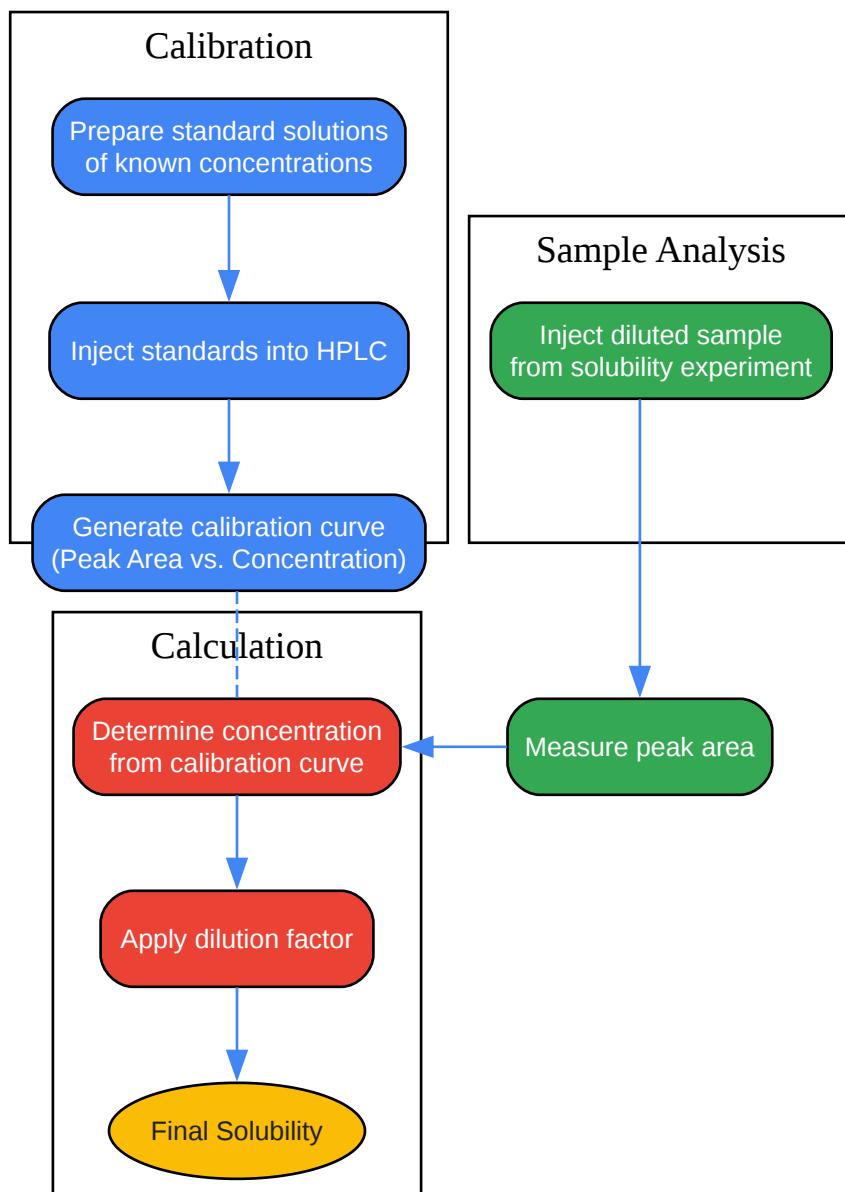

[Click to download full resolution via product page](#)

Figure 2: Workflow for HPLC-based quantification of solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dimethylbenzoic acid | C9H10O2 | CID 11782 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. 2,3-Dimethylbenzoic Acid | CymitQuimica [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. 2,3-Dimethylbenzoic acid | 603-79-2 [chemicalbook.com]
- To cite this document: BenchChem. [Solubility Profile of 2,3-Dimethylbenzoic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b195844#solubility-of-2-3-dimethylbenzoic-acid-in-water-and-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com